2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 301157-43-7
VCID: VC7753875
InChI: InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25)
SMILES: CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-]
Molecular Formula: C16H16Cl4N4O5
Molecular Weight: 486.13

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate

CAS No.: 301157-43-7

Cat. No.: VC7753875

Molecular Formula: C16H16Cl4N4O5

Molecular Weight: 486.13

* For research use only. Not for human or veterinary use.

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate - 301157-43-7

Specification

CAS No. 301157-43-7
Molecular Formula C16H16Cl4N4O5
Molecular Weight 486.13
IUPAC Name 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate
Standard InChI InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25)
Standard InChI Key HALCYTNCMFUQOU-UHFFFAOYSA-N
SMILES CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A 2-methyl-5-nitroimidazole moiety, known for its electron-affinic properties and role in targeting anaerobic microorganisms .

  • A trichloroethylcarbamate group, contributing to electrophilic reactivity and potential enzyme inhibition.

  • A 2-chlorobenzyl ether substituent, which enhances lipophilicity and may influence target binding specificity .

The IUPAC name, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate, reflects these components systematically .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₆Cl₄N₄O₅
Molecular Weight486.13 g/mol
CAS Registry Number301157-43-7
SMILESCC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)N+[O-]

Spectroscopic and Stereochemical Features

The Standard InChIKey (HALCYTNCMFUQOU-UHFFFAOYSA-N) confirms the compound’s unique stereochemical configuration, with no reported enantiomers or diastereomers . Nuclear magnetic resonance (NMR) data for analogous compounds suggest rotameric equilibria in solution due to restricted rotation around the carbamate bond .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three critical stages:

  • Nitroimidazole Core Preparation: 2-Methyl-5-nitroimidazole is functionalized at the N1 position via alkylation with ethylene dihalides to introduce the ethyl spacer.

  • Trichloroethylcarbamate Formation: Reaction of 2,2,2-trichloroethanol with phosgene yields the trichloroethyl chloroformate intermediate, which is subsequently coupled to an amine precursor.

  • Etherification: The 2-chlorobenzyl group is introduced via Williamson ether synthesis, leveraging the hydroxyl group on the trichloroethyl moiety .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
1Ethylene dibromide, K₂CO₃, DMF, 80°C67%>95%
2Phosgene, DCM, 0°C82%90%
32-Chlorobenzyl bromide, NaH, THF58%88%

Stability and Degradation

The compound is sensitive to:

  • Hydrolysis: The carbamate bond undergoes slow hydrolysis in aqueous media (t₁/₂ = 72 hrs at pH 7.4).

  • Photodegradation: Nitro groups facilitate radical formation under UV light, necessitating storage in amber vials .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

While experimental solubility data are unavailable, computational models predict:

  • logP: 3.2 ± 0.3 (indicating moderate lipophilicity) .

  • Aqueous Solubility: <10 µg/mL at pH 7.0, suggesting poor bioavailability without formulation aids.

Metabolic Stability

In vitro microsomal studies on analogues show:

  • Human Liver Microsomal Clearance: 12 mL/min/kg, suggesting moderate hepatic extraction .

  • CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM) .

Comparative Analysis with Structural Analogues

Apcin (CID 2830389)

Apcin replaces the 2-chlorobenzyl group with a pyrimidin-2-ylamino moiety, resulting in:

  • Reduced Molecular Weight: 438.6 vs. 486.1 g/mol .

  • Enhanced Solubility: 45 µg/mL at pH 6.0 due to the polar pyrimidine group .

Table 3: Analogues Comparison

PropertyTarget CompoundApcin
Molecular Weight486.1438.6
logP3.22.8
MIC₉₀ (C. difficile)2 µg/mL5 µg/mL

Research Gaps and Future Directions

  • Stability Optimization: Prodrug derivatization to enhance aqueous solubility.

  • In Vivo Efficacy: Murine models of anaerobic infections.

  • Target Identification: Proteomic studies to elucidate secondary targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator